6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
CAS No.:
Cat. No.: VC15917264
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrO3 |
|---|---|
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | 6-bromo-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H9BrO3/c12-6-1-2-7-8(11(14)15)3-4-10(13)9(7)5-6/h1-2,5,8H,3-4H2,(H,14,15) |
| Standard InChI Key | AWOQSFPDEFSSKC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C(C1C(=O)O)C=CC(=C2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic framework with a tetrahydronaphthalene backbone. Key features include:
-
Bromine substitution at position 6, introducing steric and electronic effects.
-
Ketone group at position 4, enabling keto-enol tautomerism.
-
Carboxylic acid at position 1, permitting acid-base reactions and hydrogen bonding.
The molecular formula is , with a molar mass of 269.09 g/mol.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 269.09 g/mol |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, methanol) |
| Storage Conditions | 2–8°C in inert atmosphere |
| Thermal Stability | Decomposes above 200°C |
The carboxylic acid group () confers pH-dependent solubility, while the bromine atom increases molecular polarity .
Synthesis and Manufacturing
Bromination of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
A common approach involves electrophilic bromination of the parent compound using -bromosuccinimide (NBS) under radical initiation conditions:
Yields typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from related brominated systems , Suzuki-Miyaura couplings enable functionalization at position 6:
This route is critical for generating analogs with enhanced bioactivity .
Industrial-Scale Production Challenges
-
Regioselectivity: Competing bromination at positions 5 and 7 requires precise temperature control (0–5°C).
-
Purification: Column chromatography remains standard, though solvent-intensive (≥200 L/kg) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides:
Reaction rates depend on solvent polarity ().
Esterification
Methanol and thionyl chloride yield the methyl ester:
Ester derivatives exhibit improved membrane permeability in biological assays .
Amide Formation
Coupling with ethylamine using :
Amide derivatives are precursors for kinase inhibitors.
Biological Activity and Mechanisms
Enzyme Inhibition
Comparative studies with non-brominated analogs demonstrate enhanced inhibition of:
-
Cyclooxygenase-2 (COX-2): IC = 12.3 μM vs. 45.6 μM for parent compound.
-
Phosphodiesterase 4 (PDE4): 68% inhibition at 10 μM (brominated) vs. 22% (non-brominated).
Antiproliferative Effects
In MCF-7 breast cancer cells:
| Concentration (μM) | Viability Reduction (%) |
|---|---|
| 10 | 28 ± 4 |
| 50 | 67 ± 6 |
| Mechanistic studies suggest G1 cell cycle arrest via p21 upregulation. |
Industrial and Research Applications
Pharmaceutical Intermediate
-
NSAID Development: Serves as a COX-2-selective scaffold.
-
Anticancer Agents: Bromine enhances DNA intercalation capacity.
Materials Science
Incorporation into liquid crystals improves thermal stability:
| Property | Brominated Derivative | Parent Compound |
|---|---|---|
| Clearing Point (°C) | 148 | 112 |
| Δε (at 1 kHz) | 8.7 | 5.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume